6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine
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Overview
Description
The compound 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine (ID5I0NQ6UV) is a chemical substance with the molecular formula C14H15NOS and a molecular weight of 245.34 g/mol . This compound is characterized by its unique structure, which includes a thienooxazepine ring system.
Preparation Methods
The synthesis of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine involves several steps. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction.
Oxazepine Ring Formation: The next step is the formation of the oxazepine ring, which is achieved through a cyclization reaction involving an amine and a carbonyl compound.
Final Assembly: The final step involves the assembly of the thieno and oxazepine rings to form the target compound.
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine can be compared with other similar compounds, such as:
Thienooxazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenylthienooxazepines: These compounds have a phenyl group attached to the thienooxazepine ring, similar to ID5I0NQ6UV, but may differ in other substituents .
The uniqueness of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine lies in its specific combination of substituents and its resulting properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
76356-29-1 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
6-methyl-4-phenyl-7,8-dihydro-4H-thieno[2,3-e]oxazepine |
InChI |
InChI=1S/C14H15NOS/c1-15-9-7-13-12(8-10-17-13)14(16-15)11-5-3-2-4-6-11/h2-6,8,10,14H,7,9H2,1H3 |
InChI Key |
IRTBFEIWQUVQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CS2)C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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